1-Azido-2,2-dimethylpropane
Overview
Description
The compound "1-Azido-2,2-dimethylpropane" is not directly discussed in the provided papers. However, the papers do provide insights into the broader field of azido compounds and their structural characteristics. For instance, the first paper discusses a complex organoboron compound that includes azido groups as part of its structure . This compound exhibits interesting properties such as "valence tautomers" which are a form of structural isomerism. The second paper describes the synthesis of azido dihydroxypropylphosphonates, which are derived from ascorbic acid . These compounds are diastereomerically pure and represent a class of azido compounds with potential applications in various fields.
Synthesis Analysis
The synthesis of azido compounds can be complex and requires careful consideration of stereochemistry, as evidenced by the second paper . The paper outlines an efficient synthesis route for diastereomerically pure azido dihydroxypropylphosphonates, starting from l-ascorbic acid. This process involves the creation of new chirons, which are key intermediates in the synthesis of the target azido compounds. Although the synthesis of "1-Azido-2,2-dimethylpropane" is not described, the principles of azido compound synthesis can be inferred from this study.
Molecular Structure Analysis
The first paper provides a detailed analysis of the molecular structure of an organoboron compound that includes azido groups . The compound's crystals are triclinic with specific dimensions and angles, and the structure was solved using direct methods. The study highlights the presence of sterically lengthened N—B coordinative bonds, which are a characteristic feature of such compounds. This information is valuable for understanding the molecular structure of azido compounds in general.
Chemical Reactions Analysis
Neither of the provided papers directly addresses the chemical reactions of "1-Azido-2,2-dimethylpropane" or similar compounds. However, the presence of azido groups in the compounds studied suggests that they could participate in various chemical reactions, such as nucleophilic substitution or click chemistry reactions, which are common for azido compounds. The rapid interconversion of "valence tautomers" mentioned in the first paper also indicates dynamic behavior that could influence the compound's reactivity.
Physical and Chemical Properties Analysis
The papers do not provide specific information on the physical and chemical properties of "1-Azido-2,2-dimethylpropane." However, the structural analysis in the first paper implies that the compound may have unique properties due to the presence of azido groups and the potential for valence tautomerism. The second paper does not discuss the physical properties of the synthesized compounds but focuses on their synthesis and stereochemical purity, which are important for their potential applications.
Scientific Research Applications
1. Synthesis and Crystal Structures
1-Azido-2,2-dimethylpropane has been utilized in the synthesis of various nickel(II) and chromium(III) complexes. For instance, Monfort et al. (1996) synthesized nickel(II) trans-monodimensional azide-bridged complexes using 1-Azido-2,2-dimethylpropane, exploring their crystal structures and magnetostructural correlations. These complexes were characterized by significant magnetic properties and crystal structure analyses (Monfort, Ribas, Solans, & Font‐Bardia, 1996).
2. Molecular Structure and Spectroscopic Properties
Moon and Choi (2019) conducted a study focusing on the molecular structure and spectroscopic properties of a double complex synthesized using 1-Azido-2,2-dimethylpropane. They performed single-crystal X-ray diffraction to determine the complex's structure, revealing significant insights into its geometrical and spectroscopic characteristics (Moon & Choi, 2019).
3. Magnetic Properties of Copper(II) Complexes
1-Azido-2,2-dimethylpropane has also been used in the synthesis of copper(II) complexes. Mukherjee et al. (2001) synthesized two new copper(II) complexes and investigated their magnetic properties. These studies are significant in understanding the magnetic interactions in such complexes (Mukherjee, Dalai, Mostafa, Lu, Rentschler, & Chaudhuri, 2001).
4. Asymmetric Azido-Copper(II) Bridges
The role of 1-Azido-2,2-dimethylpropane in forming asymmetric azido-copper(II) bridges was studied by Triki et al. (2005). They explored how these bridges affect ferro- or antiferromagnetic behaviors in complexes, providing valuable data on magneto-structural studies (Triki, Gómez‐García, Ruiz, & Sala-Pala, 2005).
5. Synthesis and Thermal Decomposition
1-Azido-2,2-dimethylpropane has been used in the synthesis and study of thermal decomposition of various compounds. For example, Megen, Jablonka, and Reiss (2014) synthesized a new iodine inclusion compound and characterized it using spectroscopic methods and powder diffraction (Megen, Jablonka, & Reiss, 2014).
Future Directions
properties
IUPAC Name |
1-azido-2,2-dimethylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c1-5(2,3)4-7-8-6/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMDKSIKQMCKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30541850 | |
Record name | 1-Azido-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-2,2-dimethylpropane | |
CAS RN |
102711-08-0 | |
Record name | 1-Azido-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30541850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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